Chemical structure and properties of N-benzyl-1H-indole-3-carboxamide
Chemical structure and properties of N-benzyl-1H-indole-3-carboxamide
This guide provides an in-depth technical analysis of N-benzyl-1H-indole-3-carboxamide , a critical scaffold in the structural activity relationship (SAR) studies of synthetic cannabinoids and kinase inhibitors.
Chemical Architecture, Synthesis, and Pharmacological Significance
Part 1: Executive Summary & Strategic Utility
N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) represents a fundamental "privileged structure" in medicinal chemistry. While structurally homologous to potent synthetic cannabinoids (e.g., SDB-006), this compound lacks the lipophilic N1-substituent typically required for high-affinity binding to Cannabinoid Receptor 1 (CB1). Consequently, it serves as a vital negative control or precursor scaffold in drug discovery pipelines.
Its primary utility lies in:
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SAR Benchmarking: Establishing the baseline activity of the indole-carboxamide core without the influence of the N1-tail.
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Synthetic Versatility: Serving as the parent substrate for N-alkylation reactions to generate diverse libraries of bioactive ligands.
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Metabolic Reference: Acting as a potential hydrolysis metabolite of more complex N-benzyl indole drugs.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | N-benzyl-1H-indole-3-carboxamide |
| CAS Number | 61788-25-8 |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.29 g/mol |
| SMILES | O=C(NCC1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
| InChIKey | TXDLQVDBWSBJJX-UHFFFAOYSA-N |
Physicochemical Properties
Data aggregated from experimental and predicted models.
| Property | Value | Implication for Handling |
| Appearance | Off-white to brownish crystalline solid | Oxidation prone; store under inert gas. |
| Melting Point | 118–120 °C | Suitable for solid-state characterization. |
| Solubility | DMSO (>20 mg/mL), Methanol, CHCl₃ | Poor water solubility; requires organic co-solvents for bio-assays. |
| LogP (Predicted) | ~3.1 | Lipophilic; crosses blood-brain barrier (BBB) potential. |
| pKa (Indole NH) | ~16.9 | Weakly acidic; requires strong bases (e.g., NaH) for N1-deprotonation. |
| H-Bond Donors | 2 (Indole NH, Amide NH) | Critical for receptor pocket anchoring. |
Part 3: Structural Analysis & SAR Logic
The molecule consists of three distinct pharmacophoric regions. Understanding these is crucial for researchers modifying this core.
Graphviz Visualization: SAR & Pharmacophore Map
The following diagram illustrates the functional zones of the molecule and their biological implications.
Figure 1: Pharmacophore map highlighting the modularity of the N-benzyl-1H-indole-3-carboxamide scaffold.
Mechanistic Insight[6]
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The Indole NH (N1): In this specific compound, the N1 position is unsubstituted (protonated). In high-affinity synthetic cannabinoids (like NM-2201 or SDB-006), this position is alkylated with a pentyl or fluorobenzyl chain. The absence of this "tail" in N-benzyl-1H-indole-3-carboxamide typically results in low intrinsic activity at CB receptors, making it an ideal "null" control in binding assays [1].
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The Amide Linker: The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen is a donor. This rigid linker orients the benzyl ring relative to the indole core, mimicking the steric profile of JWH-type cannabinoids.
Part 4: Synthesis Protocol (Expert Methodology)
Method Selection: While acid chloride activation (via SOCl₂) is common, it often leads to side reactions with the indole ring. The EDC/HOBt coupling method is recommended for higher purity and yield, preventing oligomerization.
Reaction Workflow
Reaction Equation: Indole-3-carboxylic acid + Benzylamine + Coupling Agents → Product
Reagents:
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Indole-3-carboxylic acid (1.0 eq)[1]
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Benzylamine (1.1 eq)
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EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
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HOBt (Hydroxybenzotriazole) (1.2 eq)
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DIPEA (Diisopropylethylamine) (2.5 eq)
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Solvent: Anhydrous DMF or DCM
Step-by-Step Protocol
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Activation:
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In a flame-dried round-bottom flask, dissolve Indole-3-carboxylic acid in anhydrous DMF under Nitrogen atmosphere.
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Add EDC·HCl and HOBt.[1] Stir at 0°C for 30 minutes. Why? This forms the active ester intermediate, preventing racemization (if chiral) and suppressing side reactions.
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Coupling:
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Add Benzylamine followed by dropwise addition of DIPEA.
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Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Work-up (Critical for Purity):
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Dilute reaction mixture with Ethyl Acetate.
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Wash 1: 1M HCl (Removes unreacted amine and DIPEA).
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Wash 2: Saturated NaHCO₃ (Removes unreacted acid).
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Wash 3: Brine (Dries organic layer).
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Dry over Na₂SO₄ and concentrate in vacuo.[2]
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Purification:
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Recrystallize from Ethanol or perform Flash Column Chromatography (Hexane:Ethyl Acetate 2:1).
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Visualization of Synthesis Logic
Figure 2: Step-wise chemical synthesis pathway utilizing carbodiimide coupling chemistry.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.8 ppm (s, 1H) | Indole NH : Confirms N1 is unsubstituted. |
| δ 8.4 ppm (t, 1H) | Amide NH : Triplet splitting indicates coupling to CH₂. | |
| δ 4.5 ppm (d, 2H) | Benzylic CH₂ : Doublet confirms attachment to NH. | |
| FT-IR | 3200–3400 cm⁻¹ | Broad stretch indicates N-H (Indole & Amide). |
| 1640–1660 cm⁻¹ | Strong C=O stretch (Amide I band). | |
| Mass Spectrometry | m/z 251.1 [M+H]⁺ | Protonated molecular ion. |
Part 6: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315/H319: Causes skin and eye irritation.
Expert Handling Protocols:
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Inhalation Risk: As a fine powder, this compound can be aerosolized. Use a localized exhaust hood when weighing.
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Storage: Store at -20°C. Although the amide bond is stable, the indole ring is susceptible to oxidative polymerization (turning pink/brown) upon prolonged exposure to light and air.
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Legal Status: While often not controlled directly in many jurisdictions (unlike its N1-alkylated analogs), it may be considered a "controlled substance analogue" depending on local laws (e.g., US Federal Analogue Act) if intended for human consumption. Researchers must verify local regulations.
Part 7: References
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Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthylmethanes: new cannabinoid receptor probes. Bioorganic & Medicinal Chemistry.[3][2][4] (Context: Establishes the necessity of N1-alkylation for potency).
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Adam, L., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists.[5] MedChemComm.[5]
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Sigma-Aldrich. (n.d.). N-Benzyl-1H-indole-3-carboxamide Safety Data Sheet.
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Cayman Chemical. (n.d.). Synthetic Cannabinoid Scaffold Analysis.
Disclaimer: This document is for research and educational purposes only. The compound described is a chemical intermediate and should not be used for human consumption.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Buy N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide [smolecule.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
